molecular formula C12H16 B3020400 3-(4-Ethylphenyl)-2-methyl-1-propene CAS No. 105737-91-5

3-(4-Ethylphenyl)-2-methyl-1-propene

Cat. No.: B3020400
CAS No.: 105737-91-5
M. Wt: 160.26
InChI Key: ABXRWENIEHSLNK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of 3-(4-ethylphenyl)-2-methylpropane.

    Substitution: Formation of halogenated derivatives such as 4-ethylbromobenzene.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methyl-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: A related compound with a hydroxyl group instead of a propene chain.

    4-Ethylbenzaldehyde: An oxidation product of 3-(4-Ethylphenyl)-2-methyl-1-propene.

    4-Ethylbenzoic acid: Another oxidation product with a carboxylic acid group.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of an ethyl-substituted phenyl ring with a propene chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-ethyl-4-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRWENIEHSLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, tetrahydrofuran (KANTO, 8.1 mL) was added to magnesium (WAKO, 263 mg) and iodide (WAKO, 1 mg), followed with addition of tetrahydrofuran (KANTO, 5.5 mL) solution comprising 1-bromo-4-ethylbenzene (TCI, 2.0 g). The mixture was stirred at room temperature for 30 minutes. The reaction solution was cooled to 0° C. and added with copper iodide (WAKO, 205 mg) and 3-chloro-2-methyl-1-propene (WAKO, 1.32 mL) followed by stirring at room temperature for 1 hour and 30 minutes. The reaction solution was cooled and added with saturated ammonium chloride solution, and further added with sodium sulfate. The reaction mixture was filtered, and concentrated under reduced pressure to obtain a crude product, which was then purified by silica gel column chromatography to obtain the target compound (500 mg).
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